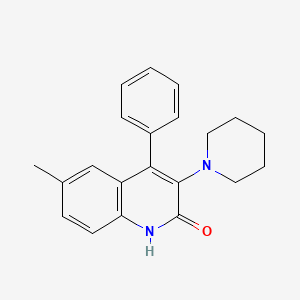![molecular formula C22H18ClN7O3 B2859483 3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207031-30-8](/img/structure/B2859483.png)
3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a chlorobenzyl group, an ethoxyphenyl group, an oxadiazole ring, and a triazolopyrimidinone ring. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing chloro group on the benzyl ring could potentially influence the compound’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing chloro group and the electron-donating ethoxy group. The oxadiazole and triazolopyrimidinone rings could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloro group could increase its lipophilicity, while the presence of the oxadiazole and triazolopyrimidinone rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Structural Rearrangements and Antituberculosis Activity
The rearrangement of thiazolopyrimidines into triazolopyrimidines, through the reduction of C=N bond, has led to the preparation of triazolopyrimidines with potential antituberculosis activity. Lashmanova et al. (2019) investigated this transformation and the structural confirmation of the compounds was supported by single crystal X-ray diffraction. This research opens pathways for the development of new antituberculosis agents by exploiting structural rearrangements (Lashmanova, E. A., Agarkov, A., Rybakov, V., & Shiryaev, A., 2019).
Novel Fused Triazolothiadiazol Derivatives and Anticancer Activity
The synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives has been reported by Nagaraju et al. (2013), focusing on their potential anticancer activity. These derivatives were synthesized through a multi-step reaction sequence and represent a new class of compounds with potential for further development in anticancer therapy (Nagaraju, K., Kotaiah, Y., Sampath, C., Harikrishna, N., & Rao, C., 2013).
Antihypertensive Derivatives and Molecular Modeling
A study conducted by Keshari et al. (2020) utilized pharmacophore modeling and molecular property analysis to synthesize derivatives of oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one and 1,5-dihydroimidazo-[1,2-a]-pyrimidin-3(2H)-one showing significant antihypertensive activity. This research highlights the importance of molecular design in the development of new antihypertensive drugs (Keshari, M., Khan, R., Khalilullah, H., Yusuf, M., & Ahmed, B., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O3/c1-2-32-17-6-4-3-5-16(17)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVKQINRNOKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)


![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)




![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)
![N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2859422.png)